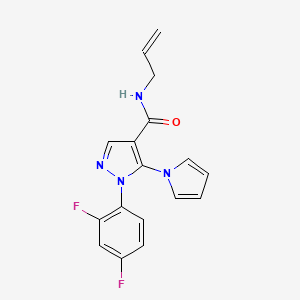

1-(2,4-difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

1-(2,4-Difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2,4-difluorophenyl group at the N1 position, a pyrrolyl substituent at the C5 position, and an allyl (prop-2-en-1-yl) group as the N-substituent of the carboxamide moiety. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the pyrrolyl substituent may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C17H14F2N4O |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H14F2N4O/c1-2-7-20-16(24)13-11-21-23(17(13)22-8-3-4-9-22)15-6-5-12(18)10-14(15)19/h2-6,8-11H,1,7H2,(H,20,24) |

InChI Key |

VPJYXVZUTJBERH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Coupling Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole derivatives.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-(prop-2-en-1-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituents

Key Observations:

Substituent Effects on Lipophilicity: The 2,4-difluorophenyl group in the target compound improves lipophilicity compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ), enhancing membrane permeability .

Carboxamide N-Substituent :

- The allyl group in the target compound offers synthetic versatility for further functionalization via Michael addition or polymerization, unlike rigid substituents like pyridinylmethyl or thiadiazolyl .

Biological Activity Correlations: Pyrrolyl-substituted pyrazoles (e.g., ) demonstrate enhanced binding to receptors (e.g., adenosine A1, neurotensin receptors) due to aromatic interactions. In contrast, nitroanilino or oxopyrrolidine substituents () may prioritize enzyme inhibition or metabolic stability.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Profiles

- The allyl group in the target compound would show characteristic 1H NMR peaks at δ 5.8–6.1 (vinyl protons) and δ 4.5–5.0 (CH2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.